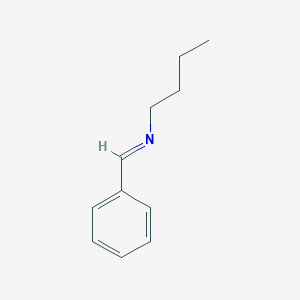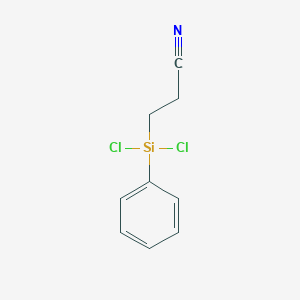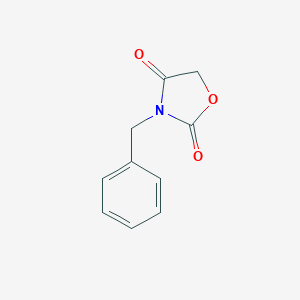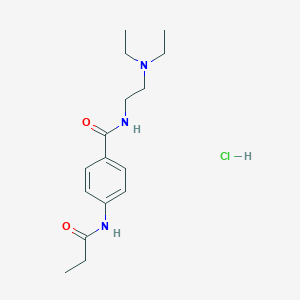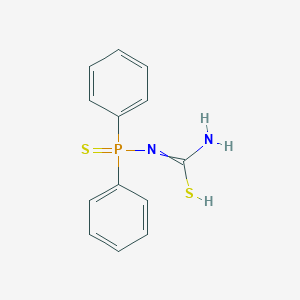
1-环己基哌嗪
描述
1-Cyclohexylpiperazine is a derivative of piperazine, characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the piperazine ring. It is known for its role as a precursor in the synthesis of various pharmacologically active compounds, including PB-28 .
科学研究应用
1-Cyclohexylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand for sigma receptors, which are involved in various biological processes.
Medicine: It is a precursor for pharmacologically active compounds, including those with potential therapeutic applications.
作用机制
Target of Action
1-Cyclohexylpiperazine is a derivative of piperazine . It is known to be a ligand for σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions.
Pharmacokinetics
It is known that the compound has low gi absorption and is a p-gp substrate . These properties could influence its bioavailability and distribution within the body.
生化分析
Biochemical Properties
1-Cyclohexylpiperazine plays a significant role in biochemical reactions, particularly in its interaction with sigma receptors. It has been identified as a high-affinity ligand for sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival . The binding of 1-Cyclohexylpiperazine to these receptors can influence their activity, thereby affecting the associated biochemical pathways.
Cellular Effects
1-Cyclohexylpiperazine exerts notable effects on various cell types and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines . This compound influences cell signaling pathways, particularly those involving sigma receptors, which play a role in cell proliferation, differentiation, and survival . Additionally, 1-Cyclohexylpiperazine can affect gene expression and cellular metabolism, further impacting cell function.
Molecular Mechanism
The molecular mechanism of 1-Cyclohexylpiperazine involves its binding interactions with sigma receptors. By binding to these receptors, it can modulate their activity, leading to changes in downstream signaling pathways . This modulation can result in enzyme inhibition or activation, alterations in gene expression, and subsequent cellular responses. The precise binding interactions and the resulting conformational changes in the receptors are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclohexylpiperazine can vary over time. Studies have shown that its impact on cell growth and apoptosis can be observed within 48 hours of exposure . The stability and degradation of 1-Cyclohexylpiperazine in vitro and in vivo are essential factors that influence its long-term effects on cellular function. Understanding these temporal dynamics is crucial for optimizing its use in experimental and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Cyclohexylpiperazine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of sigma receptor activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for achieving desired outcomes while minimizing side effects .
Metabolic Pathways
1-Cyclohexylpiperazine is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is critical for understanding its broader impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Cyclohexylpiperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its delivery and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Cyclohexylpiperazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it determines the specific cellular processes and pathways that the compound can affect. Detailed knowledge of its subcellular distribution is essential for understanding its mechanism of action and optimizing its use in research and therapy.
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperazine can be synthesized through a reflux reaction involving cyclohexyl halide, 1-Boc-piperazine, and an inorganic base in an organic solvent. After the reaction, the mixture is filtered and concentrated to obtain an intermediate. The Boc protecting group is then removed to yield 1-Cyclohexylpiperazine .
Industrial Production Methods: Industrial production methods for 1-Cyclohexylpiperazine typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 1-Cyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of 1-Cyclohexylpiperazine.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
相似化合物的比较
- 1-Phenylpiperazine
- 4-Benzylpiperidine
- 4-Phenylpiperidine
Comparison: 1-Cyclohexylpiperazine is unique due to its cyclohexyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This structural feature contributes to its specific binding affinity and selectivity for sigma receptors, distinguishing it from similar compounds .
属性
IUPAC Name |
1-cyclohexylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSXKIDJNKIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170357 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17766-28-8 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17766-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


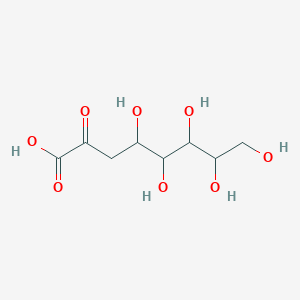
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
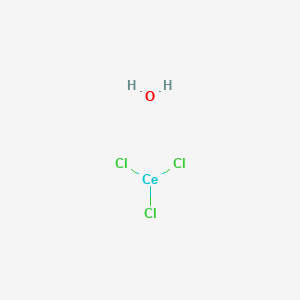
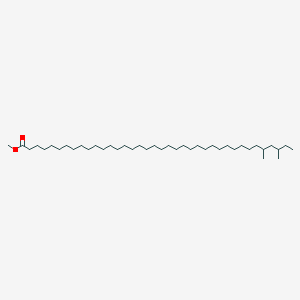
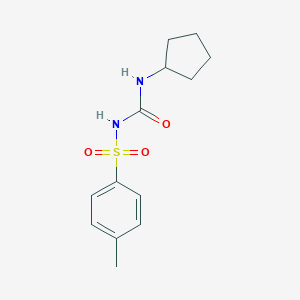
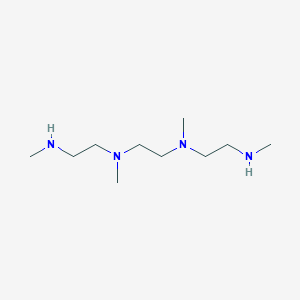
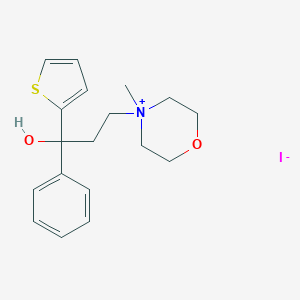
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
